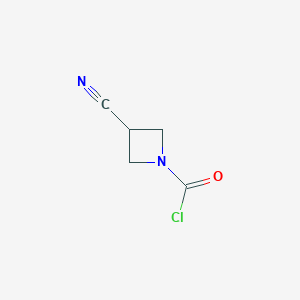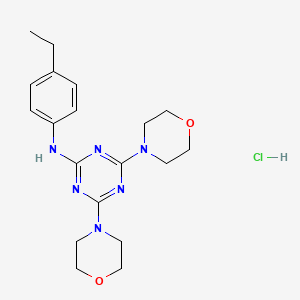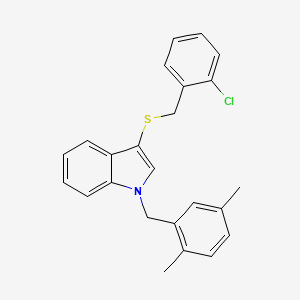
3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives. It has gained significant attention due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. It has been found to inhibit the activity of certain enzymes and proteins involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole exhibits potent anti-tumor and anti-inflammatory effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory cytokines. Additionally, it has shown neuroprotective effects and improved cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole in lab experiments is its high potency and selectivity. It has been found to exhibit minimal toxicity towards normal cells, making it a suitable candidate for further drug development. However, its limited solubility in water and low bioavailability are some of the limitations that need to be addressed.
Future Directions
The potential applications of 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole in scientific research are vast. Some of the future directions that can be explored include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its therapeutic potential in various disease models. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its bioavailability.
Synthesis Methods
The synthesis of 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole involves a multi-step process. It starts with the reaction of 2,5-dimethylbenzaldehyde with thiourea, followed by the reaction of the resulting product with 2-chlorobenzyl chloride. The final step involves the cyclization of the intermediate product to form 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole. This synthesis method has been optimized to produce high yields of the compound.
Scientific Research Applications
3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. Additionally, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-1-[(2,5-dimethylphenyl)methyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNS/c1-17-11-12-18(2)20(13-17)14-26-15-24(21-8-4-6-10-23(21)26)27-16-19-7-3-5-9-22(19)25/h3-13,15H,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTCMELNVZUEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


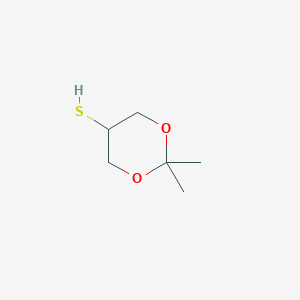
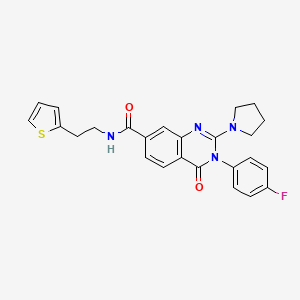
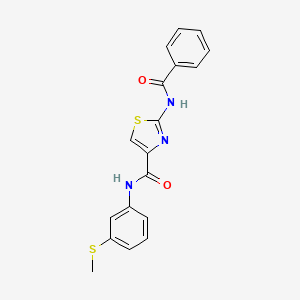


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2937079.png)

![3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2937083.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2937085.png)

